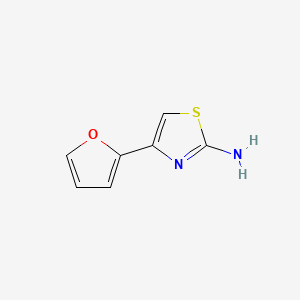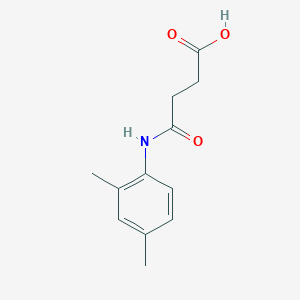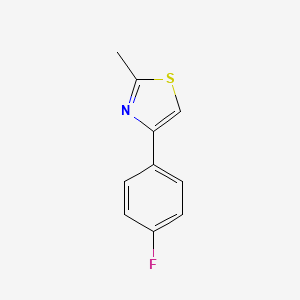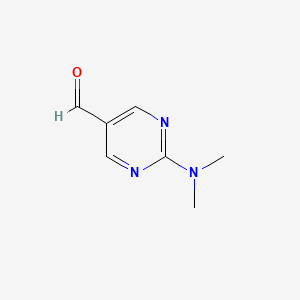
2-(Dimethylamino)pyrimidine-5-carbaldehyde
Descripción general
Descripción
The compound "2-(Dimethylamino)pyrimidine-5-carbaldehyde" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of the dimethylamino group and carbaldehyde functional group in the molecule suggests potential reactivity and usefulness in various chemical syntheses .
Synthesis Analysis
The synthesis of trisubstituted pyrimidine derivatives, including those with arylamino groups at the 2-position, has been achieved through regioselective S(N)Ar reactions. This method involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles, such as aniline and methylamine, under phase-transfer catalysis and traditional S(N)Ar conditions. This approach allows for the creation of highly functionalized pyrimidine substrates, which can be further derivatized to produce unique base precursors for various applications .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of "2-(Dimethylamino)pyrimidine-5-carbaldehyde," they do provide insights into the structural aspects of related compounds. For instance, the crystal and molecular structure of a dimethylindium-pyridine carbaldehyde oximate has been determined, showcasing the coordination of oximate groups to indium atoms and the formation of a dimeric structure with fused rings. This study highlights the importance of molecular structure analysis in understanding the reactivity and properties of such compounds .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is well-documented, with studies showing that compounds like 6-[(dimethylamino)methylene]aminouracil can react with heterocumulenes to form novel pyrimido[4,5-d]pyrimidine derivatives. These reactions proceed via cycloaddition, followed by elimination and tautomerization, under thermal conditions, indicating the potential for "2-(Dimethylamino)pyrimidine-5-carbaldehyde" to undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the synthesis of various 6-substituted-2,4-dimethyl-3-pyridinols has been reported, with these compounds exhibiting interesting antioxidant properties. The basicity and stability of these compounds are affected by the electron density in the ring, which is relevant for understanding the behavior of "2-(Dimethylamino)pyrimidine-5-carbaldehyde" in different environments. Additionally, the reactivity towards peroxyl radicals suggests potential applications as antioxidants .
Aplicaciones Científicas De Investigación
Synthesis of Structurally Unique Base Precursors
- Research by Beingessner et al. (2008) explored the regioselective synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which led to the efficient production of structurally and electronically unique GlambdaC base precursors. This process involved a series of synthetic steps to access highly functionalized fused-bicyclic pyrimidine substrates from trisubstituted arylaminopyrimidine-5-carbaldehydes. These compounds were further derivatized using the Suzuki cross-coupling reaction (Beingessner et al., 2008).
Electrical Conductivity and Luminescence in Coordination Polymers
- Gallego et al. (2012) investigated the solvothermal reactions between pyrimidinedisulfide and CuI or CuBr(2), leading to the formation of coordination polymers with varying architectures. These polymers exhibited excellent electrical conductivity values at room temperature and strong red luminescence, demonstrating the potential of these materials in electrical and optical applications (Gallego et al., 2012).
Gelation and Mesogen Formation in Cholesterol-Based Systems
- Datta and Bhattacharya (2015) synthesized a series of lipophilic cholesteryl derivatives of trichloro-pyrimidine-5-carbaldehyde. They explored the self-assembly of these compounds, which led to significant findings in gelation processes and mesogenic behavior, particularly in response to alkali metal ions. This study highlighted the potential applications in material science and nanotechnology (Datta & Bhattacharya, 2015).
Antibacterial Properties of Pyrimidine Derivatives
- Govori-Odai et al. (2007) synthesized pyrimido‐2‐oxo‐2H‐chromen‐3‐carbaldehydes and evaluated their antibacterial properties. They found these compounds inhibited the growth of several bacteria, including Escherichia coli and Staphylococcus aureus, indicating their potential use in developing new antibacterial agents (Govori-Odai et al., 2007).
Cardiotonic Activity and Crystallographic Studies
- Dorigo et al. (1996) synthesized a range of ethyl or methyl 2-(dimethylamino)-5-pyrimidinecarboxylates and evaluated their cardiotonic activity in guinea pig atria. The study also included crystallographic and quantum chemical studies to rationalize the relationship between the structure and inotropic activity of these compounds (Dorigo et al., 1996).
Safety And Hazards
2-(Dimethylamino)pyrimidine-5-carbaldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound has a signal word of “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . It is recommended to avoid breathing dust or vapor, and to avoid contact with eyes, skin, or clothing .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYXYDVSCMMJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355279 | |
| Record name | 2-(dimethylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidine-5-carbaldehyde | |
CAS RN |
55551-49-0 | |
| Record name | 2-(dimethylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)-5-pyrimidinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



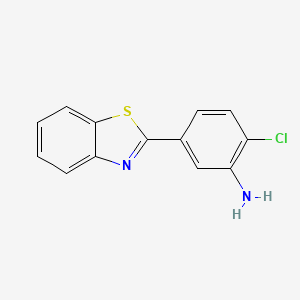

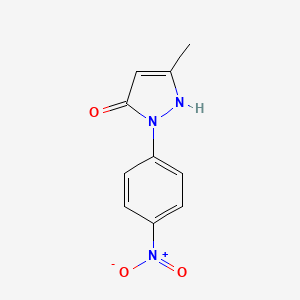



![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
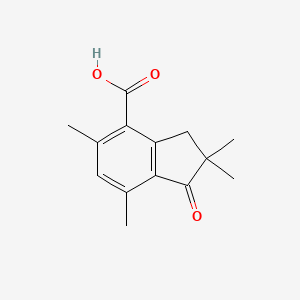
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)
